Cas no 1609400-93-2 (8-(Boc-amino)-2-azaspiro[4.5]decane)
8-(Boc-amino)-2-azaspiro[4.5]decane Chemical and Physical Properties
Names and Identifiers
-
- 8-(BOC-AMINO)-2-AZASPIRO[4.5]DECANE
- tert-butyl N-{2-azaspiro[4.5]decan-8-yl}carbamate
- PB35474
- FCH1631721
- t-Butyl 2-azaspiro[4.5]dec-8-ylcarbamate
- t-Butyl (5R,8R)-2-azaspiro[4.5]dec-8-ylcarbamate
- t-Butyl (5S,8S)-2-azaspiro[4.5]dec-8-ylcarbamate
- tert-butyl (5r,8r)-2-azaspiro[4.5]dec-8-ylcarbamate
- tert-butyl (5s,8s)-2-azaspiro[4.5]dec-8-ylcarbamate
- 1341038-05-8
- SY244835
- tert-Butyl 2-azaspiro[4.5]decan-8-ylcarbamate
- N-Boc-2-azaspiro[4.5]decan-8-amine
- DTXSID101153396
- AKOS022676570
- DTXSID201148805
- Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester
- CS-0047906
- tert-butyl N-(2-azaspiro[4.5]decan-8-yl)carbamate
- P13030
- Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester
- tert-Butyl trans-2-azaspiro[4.5]decan-8-ylcarbamate
- AS-51588
- MFCD22033487
- F8887-3839
- 1609409-14-4
- tert-Butyl cis-2-azaspiro[4.5]decan-8-ylcarbamate
- tert-butyl (2-azaspiro[4.5]decan-8-yl)carbamate
- 1609400-93-2
- 8-(Boc-amino)-2-azaspiro[4.5]decane
-
- Inchi: 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-4-6-14(7-5-11)8-9-15-10-14/h11,15H,4-10H2,1-3H3,(H,16,17)
- InChI Key: PGYQPWDBUCVPDF-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1CCC2(CNCC2)CC1)=O
Computed Properties
- Exact Mass: 254.199
- Monoisotopic Mass: 254.199
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.4
- XLogP3: 2
8-(Boc-amino)-2-azaspiro[4.5]decane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T881832-1g |
tert-butyl (5s,8s)-2-azaspiro[4.5]dec-8-ylcarbamate |
1609400-93-2 | 95% | 1g |
¥5,012.10 | 2022-08-31 |
8-(Boc-amino)-2-azaspiro[4.5]decane Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 8-(Boc-amino)-2-azaspiro[4.5]decane
Comprehensive Overview of 8-(Boc-amino)-2-azaspiro[4.5]decane (CAS No. 1609400-93-2): Properties, Applications, and Industry Insights
The chemical compound 8-(Boc-amino)-2-azaspiro[4.5]decane (CAS No. 1609400-93-2) is a highly specialized intermediate widely utilized in pharmaceutical research and organic synthesis. Its unique spirocyclic structure and Boc-protected amine functionality make it a valuable building block for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and protease inhibitors. This article delves into its molecular characteristics, synthetic applications, and relevance to current trends like AI-driven drug design and green chemistry.
Structurally, 8-(Boc-amino)-2-azaspiro[4.5]decane features a 2-azaspiro[4.5]decane core, a scaffold known for its conformational rigidity and ability to enhance bioavailability in drug candidates. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective reactions in multi-step syntheses. Researchers frequently search for "Boc-protected spirocyclic amines" or "CAS 1609400-93-2 suppliers," reflecting its demand in peptide mimetics and small-molecule libraries for high-throughput screening.
In the context of AI-assisted drug discovery, this compound has gained attention due to its compatibility with fragment-based drug design (FBDD). Computational models often highlight spirocyclic frameworks like 2-azaspiro[4.5]decane for their balanced lipophilicity and 3D complexity, addressing challenges in blood-brain barrier (BBB) penetration. Recent publications on platforms like PubMed and Reaxys emphasize its role in optimizing GPCR-targeted drugs, aligning with the industry's focus on neurological disorders such as Alzheimer's and Parkinson's diseases.
Synthetically, 8-(Boc-amino)-2-azaspiro[4.5]decane is prepared via multicomponent reactions or ring-closing metathesis, with yields optimized through microwave-assisted techniques. Environmental considerations have spurred interest in "sustainable synthesis of Boc-protected amines," driving innovations like catalytic hydrogenation and solvent-free conditions. Regulatory-compliant manufacturers prioritize REACH certification and GMP standards, ensuring suitability for preclinical studies.
From a commercial perspective, the compound's patent landscape and generic drug development potential are frequently queried in pharmaceutical databases. Its pricing and global supply chain stability remain critical for contract research organizations (CROs). As the industry shifts toward personalized medicine, derivatives of 8-(Boc-amino)-2-azaspiro[4.5]decane are explored for biomarker-specific therapies, further solidifying its relevance in modern medicinal chemistry.
In summary, 8-(Boc-amino)-2-azaspiro[4.5]decane (CAS No. 1609400-93-2) exemplifies the intersection of structural innovation and therapeutic potential. Its applications span CNS drug development, computational chemistry, and green synthesis, making it a cornerstone for researchers navigating the evolving landscape of small-molecule pharmaceuticals.
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